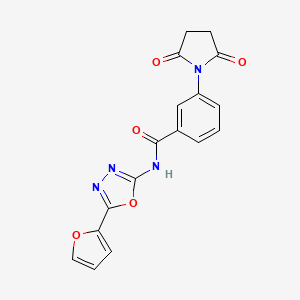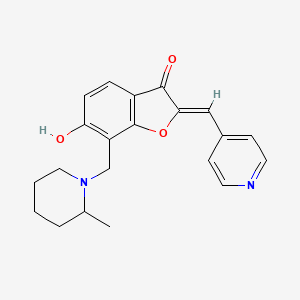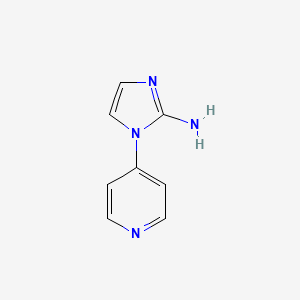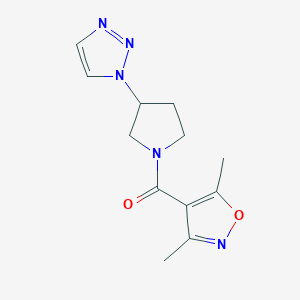
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, commonly known as DPBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPBA is a heterocyclic compound that contains a pyrrolidinone ring, a furan ring, and an oxadiazole ring. It is a potent inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max.
Aplicaciones Científicas De Investigación
DPBA has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. DPBA's mechanism of action involves the disruption of the c-Myc/Max protein-protein interaction, which is essential for the transcriptional activation of many genes involved in cell proliferation and survival. DPBA has also been studied for its potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases.
Mecanismo De Acción
DPBA's mechanism of action involves the disruption of the protein-protein interaction between c-Myc and Max. c-Myc is an oncogenic transcription factor that is overexpressed in many types of cancer, and its overexpression is associated with poor prognosis. c-Myc forms a heterodimer with Max, which is essential for the transcriptional activation of many genes involved in cell proliferation and survival. DPBA binds to the Max-binding domain of c-Myc and prevents the formation of the c-Myc/Max heterodimer, thereby inhibiting the transcriptional activation of c-Myc target genes.
Biochemical and Physiological Effects
DPBA has been shown to have a variety of biochemical and physiological effects. In cancer cells, DPBA inhibits the expression of c-Myc target genes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis. DPBA has also been shown to inhibit the migration and invasion of cancer cells. In addition, DPBA has been shown to have anti-inflammatory effects, inhibiting the production of cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPBA has several advantages for lab experiments. It is a potent and selective inhibitor of the c-Myc/Max protein-protein interaction, making it a valuable tool for studying the role of c-Myc in cancer and other diseases. DPBA is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, DPBA has some limitations for lab experiments. It is a relatively large and complex molecule, which may limit its bioavailability and cell permeability. In addition, DPBA's mechanism of action is not completely understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for research on DPBA. One area of interest is the development of more potent and selective c-Myc inhibitors based on the structure of DPBA. Another area of interest is the study of DPBA's effects on other signaling pathways and cellular processes, such as autophagy and DNA damage response. In addition, DPBA's potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases, warrant further investigation. Finally, the development of DPBA as a therapeutic agent for cancer and other diseases is an area of active research.
Métodos De Síntesis
The synthesis of DPBA involves the reaction between 2,5-dioxopyrrolidin-1-ylamine and 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is purified by column chromatography or recrystallization.
Propiedades
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5/c22-13-6-7-14(23)21(13)11-4-1-3-10(9-11)15(24)18-17-20-19-16(26-17)12-5-2-8-25-12/h1-5,8-9H,6-7H2,(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEDVDIHYVRYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816108 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(piperidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2759302.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2759304.png)
![4-[(E)-4-(Dimethylamino)but-2-enoyl]-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B2759305.png)



![[(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2759314.png)
![N-(3-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2759317.png)

![1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2759319.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2759322.png)
